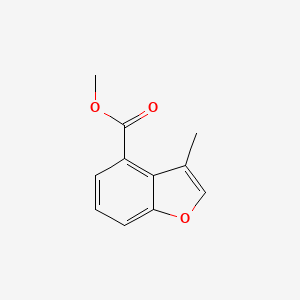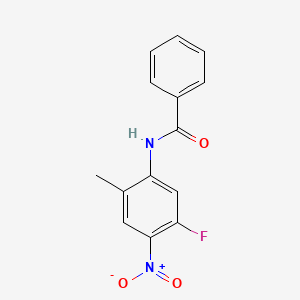![molecular formula C12H15F2NO2 B15336546 Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate](/img/structure/B15336546.png)
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate is an organic compound that features a difluoromethyl group attached to a benzylamine moiety, linked to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-(Difluoromethyl)benzylamine, can be synthesized by the reduction of 4-(Difluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride.
Coupling Reaction: The benzylamine intermediate is then reacted with methyl 3-bromopropanoate in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl 3-(Trifluoromethyl)benzoate: Contains a trifluoromethyl group attached to a benzoate ester.
Uniqueness
Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its trifluoromethyl analogs. The difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
methyl 3-[[4-(difluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C12H15F2NO2/c1-17-11(16)6-7-15-8-9-2-4-10(5-3-9)12(13)14/h2-5,12,15H,6-8H2,1H3 |
InChI Key |
AIWHYAIYHMOKOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNCC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
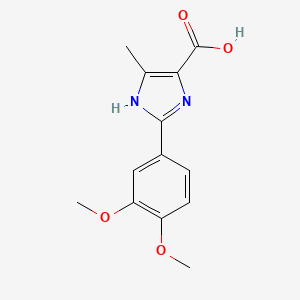
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
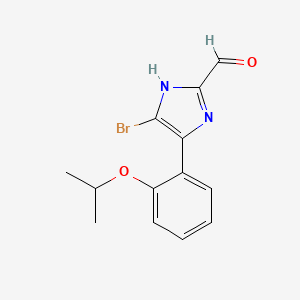

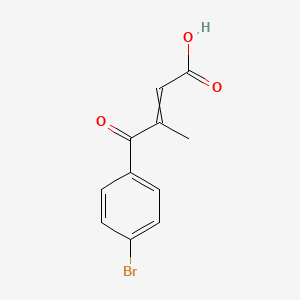

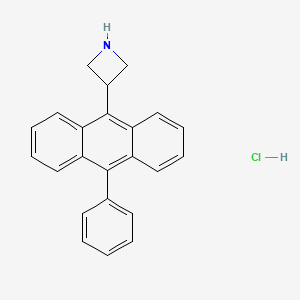
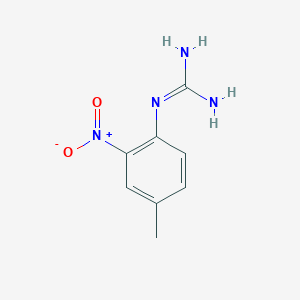
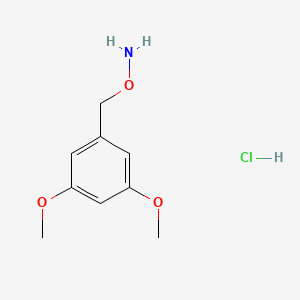
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
